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Compound of Interest

Compound Name: 7-Nitroquinoline

Cat. No.: B188568

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step synthetic protocol for the preparation of 7-
Nitroquinoline. The synthesis proceeds through the nitration of 1,2,3,4-tetrahydroquinoline to
form the intermediate 7-Nitro-1,2,3,4-tetrahydroquinoline, followed by a high-yield
dehydrogenation to afford the final product. This method offers excellent regioselectivity and
high overall yield, making it a reliable procedure for obtaining 7-Nitroquinoline for research
and development purposes.

Physicochemical Properties

A summary of the key physical and chemical properties of the final product and the
intermediate is provided below.

. L 7-Nitro-1,2,3,4-

Property 7-Nitroquinoline L
tetrahydroquinoline

Molecular Formula CoHsN20:2 CoH10N202
Molecular Weight 174.16 g/mol 178.19 g/mol
Appearance Yellow needle-like crystals[1] Red to brown powder or 0il[2]
Melting Point 132.5 °C[1] 61.0 to 65.0 °C[2]
CAS Number --INVALID-LINK-- --INVALID-LINK--
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Spectroscopic Data

Expected NMR characterization data for the final product, 7-Nitroquinoline, are summarized
below. The solvent for NMR analysis is typically CDCls.

H NMR (300 MHz, CDCls)

Chemical Shift (ppm) Multiplicity Assighment
~9.10 dd H-2
~8.90 d H-8
~8.30 d H-5
~8.25 dd H-6
~7.60 dd H-3
| ~7.50 | d | H-4 |

13C NMR (75 MHz, CDCIs) Note: Specific chemical shifts can be found in the cited literature.

Chemical Shift (ppm) Assignment
~152 C-2

~149 C-4

~148 C-8a

~147 C-7

~136 C-8

~130 C-5

~129 C-4a

~125 C-6

| ~122 | C-3 |
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Experimental Protocols

This section details the step-by-step procedures for the synthesis of 7-Nitroquinoline.

Part 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol describes the nitration of 1,2,3,4-tetrahydroquinoline.
Materials:

e 1,2,3,4-tetrahydroquinoline

o Concentrated Sulfuric Acid (H2S0Oa)
« Nitric Acid (HNOs3, 99.5%)

e Sodium Carbonate (NazCOs)

e Dichloromethane (CH2Cl2)

¢ Magnesium Sulfate (MgSOa)

e |ce

Equipment:

» Round-bottom flask

e Dropping funnel

o Magnetic stirrer

* Ice/salt bath

« Filtration apparatus

e Separatory funnel

 Rotary evaporator
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Procedure:

e Cool 30.0 mL of concentrated sulfuric acid in a flask to -10 °C using an ice/salt bath.[2]

o Prepare a nitrating mixture by dissolving nitric acid (4.80 g, 75.60 mmol) in sulfuric acid
(15.00 mL).[2]

o Simultaneously, add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and the prepared
nitrating mixture dropwise to the cooled sulfuric acid over 1 hour. Ensure the reaction
temperature is maintained below 10 °C throughout the addition.[2]

» After the addition is complete, stir the mixture for an additional 2.5 hours at -5 °C.[2]

o Carefully pour the reaction mixture over a large amount of crushed ice.

» Neutralize the solution by adding solid sodium carbonate until the pH reaches 8-9. A solid
precipitate will form.[2]

« Filter the solid product and wash it thoroughly with water.[2]

» Dissolve the filtered solid in dichloromethane. Transfer the solution to a separatory funnel
and wash the organic layer with water.[2]

» Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.[2]

e The product, 7-Nitro-1,2,3,4-tetrahydroquinoline, is obtained as a viscous brown oil.[2]

Quantitative Data for Part 1

Parameter Value

Yield ~85% (13.70 g)

| Purity| ~84% |

Part 2: Synthesis of 7-Nitroquinoline
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This protocol describes the dehydrogenation (aromatization) of the tetrahydroquinoline
intermediate to yield the final product.

Materials:

7-Nitro-1,2,3,4-tetrahydroquinoline (from Part 1)

e 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
e Dichloromethane (CH2Cl2)

e 10% Sodium Hydroxide (NaOH) solution

o Saturated Sodium Chloride (NaCl) solution (brine)
e Anhydrous Sodium Sulfate (Naz2S0a)

» Petroleum Ether

o Ethyl Acetate

Equipment:

Round-bottom flask

Magnetic stirrer

Filtration apparatus

Separatory funnel

Rotary evaporator
Procedure:

» Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline (60 g, 0.337 mol) in 4.5 L of dichloromethane in
a large round-bottom flask.
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e At room temperature, add dichlorodicyanobenzoquinone (DDQ) (152.9 g, 0.6734 mol) in
batches to the stirred solution.

» Continue stirring the reaction mixture for 1 hour after the addition is complete.

o Filter the reaction mixture. Wash the collected filter cake twice with 500 mL of
dichloromethane, stirring for 5 minutes each time before filtering again.

o Combine all the organic filtrates and transfer to a large separatory funnel.

e Wash the organic phase sequentially with two 500 mL portions of 10% sodium hydroxide
solution, followed by one 500 mL portion of saturated sodium chloride solution.

o Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure using a rotary evaporator.

e The resulting orange solid is stirred with a solvent mixture of petroleum ether and ethyl
acetate (5:1 ratio, 250 mL) for 30 minutes.

« Filter the solid to obtain the final product, 7-nitroquinoline.

Quantitative Data for Part 2

Parameter Value

| Yield | 90.3% (53 g) |

Synthesis Workflow Visualization

The following diagram illustrates the two-step synthesis pathway from 1,2,3,4-
tetrahydroquinoline to 7-Nitroquinoline.
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Synthesis of 7-Nitroquinoline

Step 2: Dehydrogenation

Step 1: Nitration

[2Ioe), @il ——————————————P»| 7-Nitroquinoline

Room Temp.
, HNOs, H2S04
- y - - -1
1,2,3,4-Tetrahydroquinoline 10°Cto10°c —» T-Nitro-1,2,3,4-tetrahydroquinoline Dehydrogenation

I
Nitration reagents2

reagents1

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 7-Nitroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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